Rhodium tris(2-ethylhexanoate)
Description
Structure
2D Structure
Properties
CAS No. |
20845-92-5 |
|---|---|
Molecular Formula |
C24H48O6Rh |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
tris(2-ethylhexanoic acid);rhodium |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
AIXGCMDNUKLPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] |
Other CAS No. |
20845-92-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Rhodium Iii 2 Ethylhexanoate
Preparation of Rhodium(III) 2-Ethylhexanoate (B8288628) from Rhodium(III) Precursors
The most common synthetic routes to rhodium(III) 2-ethylhexanoate involve metathesis reactions starting from readily available rhodium(III) inorganic salts. The choice of precursor can influence reaction conditions and the impurity profile of the final product.
A widely employed and scalable method for preparing rhodium(III) 2-ethylhexanoate involves the reaction of a rhodium(III) chloride precursor with an alkali metal salt of 2-ethylhexanoic acid, typically sodium 2-ethylhexanoate. google.comgoogle.com The rhodium precursor can be rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) or an aqueous solution of rhodium(III) chloride (H₃[RhCl₆]·(H₂O)n). google.comgoogle.com
The synthesis is typically carried out in an aqueous medium. google.com First, an aqueous solution of sodium 2-ethylhexanoate is prepared by neutralizing 2-ethylhexanoic acid with a stoichiometric amount of an alkali hydroxide (B78521), such as sodium hydroxide (NaOH). google.com This solution is then added to an aqueous solution of the rhodium(III) chloride precursor. google.com The reaction mixture is heated, often to around 85-95°C, for several hours to drive the reaction to completion. google.comgoogle.com A typical molar ratio of sodium 2-ethylhexanoate to the rhodium(III) chloride precursor ranges from 6:1 to 8:1 to ensure complete conversion. google.com
Following the reaction, the rhodium(III) 2-ethylhexanoate product, which is insoluble in the aqueous phase, is extracted using a water-immiscible organic solvent. google.comwipo.int Suitable solvents include 2-ethylhexanol or even 2-ethylhexanoic acid itself. google.com This extraction step is crucial for separating the product from water-soluble byproducts, primarily sodium chloride (NaCl). google.comgoogle.com
Table 1: Typical Reaction Parameters for Synthesis from Rhodium(III) Chloride Hydrate
| Parameter | Typical Value/Range | Purpose | Reference |
| Rhodium Precursor | RhCl₃·xH₂O or H₃[RhCl₆] solution | Source of Rh(III) | google.comgoogle.com |
| Carboxylate Source | Sodium 2-ethylhexanoate | Ligand source | google.com |
| Molar Ratio (Ligand:Rh) | 6:1 to 8:1 | Ensures complete reaction | google.com |
| Reaction Temperature | 85–95°C | Promotes reaction kinetics | google.com |
| Reaction Time | 2–3 hours | Drives reaction to completion | google.comgoogle.com |
| Extraction Solvent | 2-Ethylhexanol, Texanol | Product isolation and purification | google.com |
Rhodium(III) nitrate (B79036) (Rh(NO₃)₃) also serves as a viable precursor for the synthesis of rhodium(III) 2-ethylhexanoate. google.comgoogle.com The general methodology is similar to that using chloride precursors, involving a reaction with an aqueous solution of an alkali metal 2-ethylhexanoate. google.com
A key difference when using rhodium(III) nitrate is the required stoichiometry. The molar ratio of the 2-ethylhexanoate salt to the rhodium(III) nitrate precursor is typically lower, in the range of 2:1 to 5:1. google.comgoogle.com The reaction is heated to approximately 85°C to facilitate the formation of the product. google.com After the reaction, the product is similarly extracted into a water-immiscible organic phase. google.com An advantage of using a nitrate precursor is the avoidance of chloride ions, which can be detrimental to the catalytic activity of the final product in certain applications. google.com
Table 2: Comparison of Rhodium Precursors
| Precursor | Typical Ligand:Rh Molar Ratio | Key Byproduct | Extraction Temperature (°C) | Reference |
| Rhodium(III) Chloride | 6:1 to 8:1 | Sodium Chloride (NaCl) | 40–50 | google.comgoogle.com |
| Rhodium(III) Nitrate | 2:1 to 5:1 | Sodium Nitrate (NaNO₃) | 60–70 | google.comgoogle.com |
Methodological Enhancements for Product Purity and Yield Optimization
Achieving high purity and yield is paramount for the production of rhodium(III) 2-ethylhexanoate, as impurities can negatively impact its performance as a catalyst precursor. google.com Research and process development have focused on minimizing residual ions and controlling the rhodium oxidation state.
The presence of residual sodium and especially chloride ions is a significant concern, as chloride is known to be corrosive and can act as a catalyst poison in hydroformylation processes. google.com Several strategies are employed to reduce these impurities to very low levels.
The primary method for purification is the liquid-liquid extraction step. By using a water-immiscible organic solvent, the organo-soluble rhodium complex is separated from the aqueous phase containing the bulk of the sodium and chloride or nitrate ions. google.comwipo.int
To further enhance purity, the organic phase containing the rhodium(III) 2-ethylhexanoate can be washed with an aqueous mineral acid. google.comwipo.int This acid wash helps to remove the last traces of sodium ions. The efficiency of this process results in a product with low sodium and chloride content, often achieving rhodium conversion yields exceeding 99%.
During the synthesis of rhodium(III) carboxylates, there is a risk of reducing the rhodium(III) center to rhodium(II), which forms a distinct, typically green-colored, dinuclear species. google.com The presence of rhodium(II) 2-ethylhexanoate is often undesirable as it is considered less active in certain catalytic applications. google.com
Control of the reaction temperature is a critical factor in preventing this reduction. When using rhodium(III) chloride precursors, the reaction temperature should not exceed 90°C, and the subsequent extraction should be carried out at a lower temperature of 40-50°C. google.com Higher temperatures can promote the formation of the rhodium(II) species, indicated by the appearance of a green color in the product solution. google.com In contrast, syntheses involving rhodium(III) nitrate can tolerate slightly higher extraction temperatures (60-70°C) without significant reduction. google.com The use of certain solvents, like ethanol, in combination with basic conditions can also promote the reduction of rhodium ions to metallic rhodium, which must be avoided. google.com
Scalability Considerations for Research and Industrial Applications
The synthesis method based on the reaction of rhodium(III) salts with alkali metal 2-ethylhexanoates in an aqueous medium followed by organic extraction is highly scalable and suitable for industrial production. google.com This process offers a high space-time yield, meaning a large amount of product can be produced per unit of reactor volume in a given time, which is economically advantageous. google.comwipo.int
A significant advantage of this method is that it produces a solution of rhodium(III) 2-ethylhexanoate in a suitable organic solvent that can often be used directly as a catalyst or precursor in subsequent industrial processes like hydroformylation, without the need for costly and time-consuming isolation of the solid compound. google.com The ability to control impurity levels and produce a product with consistent quality is crucial for large-scale applications. google.comrsc.org The process is robust and allows for either continuous or discontinuous mixing of reagents, providing flexibility for industrial manufacturing workflows. google.comgoogle.com
Catalytic Reactivity and Mechanistic Pathways of Rhodium Iii 2 Ethylhexanoate
Hydroformylation Reactions Mediated by Rhodium(III) 2-Ethylhexanoate (B8288628)
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium-based catalysts are highly effective for this transformation, offering high activity and selectivity under milder conditions compared to their cobalt counterparts. While specific data for Rhodium(III) 2-ethylhexanoate is not extensively detailed in publicly available literature, its role as a catalyst precursor in these reactions is acknowledged. The general principles of rhodium-catalyzed hydroformylation provide a framework for understanding its function.
Mechanism of Alkene to Aldehyde Conversion via Rhodium Coordination
The catalytic cycle of rhodium-catalyzed hydroformylation, generally accepted as the Heck-Breslow mechanism, involves a series of key steps. It is understood that the Rh(III) precursor, Rhodium(III) 2-ethylhexanoate, is reduced in situ to a catalytically active Rh(I) species under hydroformylation conditions (presence of CO and H₂).
The primary steps of the mechanism are:
Formation of the Active Catalyst: The Rh(I) species, typically a hydridocarbonylrhodium complex, is the active catalyst.
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
Migratory Insertion: The coordinated alkene undergoes migratory insertion into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step is crucial in determining the regioselectivity of the reaction.
CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.
Acyl Formation: The rhodium-alkyl intermediate undergoes migratory insertion of a carbonyl group to form a rhodium-acyl species.
Oxidative Addition of Hydrogen: Dihydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.
Reductive Elimination: The final step involves the reductive elimination of the aldehyde product, regenerating the active rhodium catalyst, which can then re-enter the catalytic cycle.
Regioselectivity and Branched-to-Linear Ratios in Aldehyde Products
A critical aspect of hydroformylation is the control of regioselectivity, which dictates the formation of either a linear (n) or a branched (iso) aldehyde from a terminal alkene. The ratio of these products (n/iso) is a key performance indicator for a hydroformylation catalyst. This selectivity is primarily influenced by steric and electronic factors during the migratory insertion of the alkene into the rhodium-hydride bond.
Table 1: Illustrative Regioselectivity in Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956) (General Data)
| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio |
| None (Unmodified) | 100 | 50 | ~2-4 : 1 |
| Triphenylphosphine (TPP) | 100 | 20 | >10 : 1 |
| Bulky Phosphite | 100 | 20 | >20 : 1 |
Note: This table presents typical data for rhodium-catalyzed hydroformylation to illustrate the effect of ligands and does not represent specific results for Rhodium(III) 2-ethylhexanoate.
Substrate Scope and Functional Group Compatibility in Hydroformylation
Rhodium-catalyzed hydroformylation is known for its broad substrate scope and good tolerance of various functional groups. wikipedia.org This allows for the conversion of a wide range of alkenes, including terminal and internal olefins, as well as those bearing functional groups such as esters, ethers, and alcohols.
The reaction is generally compatible with:
Alkyl and Aryl Alkenes: Both simple and substituted alkenes can be effectively hydroformylated.
Functionalized Olefins: Substrates containing ester, ketone, alcohol, and ether functionalities are often well-tolerated, allowing for the synthesis of polyfunctional aldehydes. wikipedia.org
However, the reactivity and selectivity can be influenced by the nature of the substrate. For instance, internal olefins are generally less reactive than terminal olefins. Furthermore, functional groups capable of coordinating to the rhodium center can sometimes influence the catalyst's activity and selectivity.
Hydrosilylation Processes Catalyzed by Rhodium(III) 2-Ethylhexanoate
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. Rhodium(III) 2-ethylhexanoate is recognized as an effective catalyst for these transformations, particularly in the curing of silicones and the synthesis of organosilicon compounds.
Addition of Silicon-Hydrogen Bonds to Unsaturated Organic Substrates
The mechanism of rhodium-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod or the modified Chalk-Harrod mechanisms.
Chalk-Harrod Mechanism: This mechanism involves the oxidative addition of the hydrosilane to the rhodium center, forming a rhodium-hydrido-silyl intermediate. Subsequent coordination of the alkene and migratory insertion of the alkene into the Rh-H bond is followed by reductive elimination of the alkylsilane product.
Modified Chalk-Harrod Mechanism: In this variation, the alkene inserts into the Rh-Si bond instead of the Rh-H bond.
Rhodium(III) 2-ethylhexanoate is effective in catalyzing the hydrosilylation of a variety of unsaturated substrates, including:
Alkenes: Terminal and internal alkenes react with hydrosilanes to form alkylsilanes.
Alkynes: Hydrosilylation of alkynes yields vinylsilanes, which are valuable synthetic intermediates.
Carbonyls: Ketones and aldehydes can also undergo hydrosilylation to produce silyl (B83357) ethers.
Catalyst Tolerance to Deactivating Agents and Impurities
A key advantage of using Rhodium(III) 2-ethylhexanoate in hydrosilylation is its reported resistance to certain catalyst poisons. In industrial settings, substrates and reagents may contain impurities that can deactivate common hydrosilylation catalysts like platinum-based systems. These impurities can include compounds containing sulfur, nitrogen, or phosphorus, which can coordinate strongly to the metal center and inhibit catalytic activity.
While specific quantitative data on the tolerance of Rhodium(III) 2-ethylhexanoate to various deactivating agents is not extensively documented in the public domain, its use in applications where poison resistance is desired suggests a higher robustness compared to some other catalysts. This tolerance is crucial for ensuring consistent catalyst performance and product quality in industrial processes.
Directed C-H Activation and Functionalization Reactions
Rhodium(III) 2-ethylhexanoate serves as a precursor to catalytically active Rh(III) species that are highly effective in directing the activation and functionalization of otherwise inert C-H bonds. This approach has become a powerful tool in organic synthesis for its ability to construct complex molecular architectures from simple starting materials in a step-economical fashion. The reactivity of Rh(III) catalysts is often characterized by high functional group tolerance, mild reaction conditions, and excellent regioselectivity, primarily achieved through chelation assistance. nih.govmdpi.com
Chelation-Assisted C-H Activation Mechanisms
The predominant mechanism for C-H activation by Rh(III) catalysts involves a chelation-assisted, concerted metalation-deprotonation (CMD) pathway. snnu.edu.cnresearchgate.net This process is distinct from the oxidative addition mechanism often observed with Rh(I) catalysts. escholarship.org In the chelation-assisted approach, a directing group on the substrate coordinates to the rhodium center, positioning it in proximity to the targeted C-H bond. This pre-coordination facilitates the cleavage of the C-H bond.
The key steps of the mechanism are as follows:
Coordination: A substrate containing a chelating group (e.g., pyridine, imine, carboxyl) coordinates to the cationic Rh(III) species.
C-H Cleavage (CMD): The C-H bond is cleaved via a concerted process involving the rhodium center and a base (often a carboxylate ligand like acetate (B1210297) or the 2-ethylhexanoate itself), forming a five- or six-membered rhodacycle intermediate. snnu.edu.cnnih.gov This step is generally considered to be turnover-limiting and proceeds through an electrophilic deprotonation pathway, generating an aryl-Rh(III) species without a hydride ligand. escholarship.orgnih.gov
Functionalization: The resulting rhodacycle can then react with a variety of coupling partners, such as alkenes or alkynes. This typically involves coordination of the unsaturated partner followed by migratory insertion into the Rh-C bond. nih.govnih.gov
Product Formation and Catalyst Regeneration: The final product is released through processes like β-hydride elimination or reductive elimination, which regenerates the active Rh(III) catalyst, often with the aid of an oxidant. nih.gov
The use of chelation control offers significant advantages, including predictable regioselectivity and a reduced dependence on the inherent electronic or steric properties of the substrate, leading to highly selective and high-yielding transformations. nih.gov
Enantioselective and Diastereoselective C-H Functionalization
Significant progress has been made in developing asymmetric C-H functionalization reactions using chiral Rh(III) catalysts. snnu.edu.cn Enantioselectivity is typically induced by employing chiral ligands that modify the rhodium center. A particularly successful strategy involves the use of chiral cyclopentadienyl (B1206354) (Cp) ligands. nih.govresearchgate.net These tailored Cp*Rh(III) complexes have enabled a range of enantioselective transformations, including the synthesis of dihydroisoquinolones and spiroindenes with high yields and enantiomeric excess (ee). nih.govresearchgate.net
For instance, the enantioselective synthesis of five-membered-ring spiropyrazolones with all-carbon quaternary stereocenters has been achieved through the [3+2] annulation of 4-aryl-5-pyrazolones with alkynes, catalyzed by a chiral SCpRh catalyst, affording products in up to 99% yield and 98% ee. researchgate.net
Diastereoselectivity has also been effectively controlled in Rh(III)-catalyzed reactions. In the cyclopropanation of N-enoxyphthalimides with alkenes, the development of a novel isopropylcyclopentadienyl ligand was crucial for achieving high diastereoselectivity, favoring the trans-cyclopropane adduct. acs.orgorganic-chemistry.org This highlights how ligand design is paramount in steering the stereochemical outcome of C-H activation-initiated transformations. nih.gov
The following table summarizes representative examples of stereoselective reactions catalyzed by Rh(III) complexes.
| Substrate Type | Coupling Partner | Chiral Ligand/Catalyst | Product Type | Stereoselectivity |
| Arylhydroxamic acids | Strained Alkenes | Planar-chiral Rhodium Catalyst | Dihydroisoquinolones | up to 95% ee researchgate.net |
| 4-Aryl-5-pyrazolones | Alkynes | Chiral SCpRh Catalyst | Spiropyrazolones | up to 98% ee researchgate.net |
| N-Enoxyphthalimides | Electron Deficient Alkenes | Isopropylcyclopentadienyl Rh(III) | trans-Cyclopropanes | up to 12:1 dr organic-chemistry.org |
Oxidative C-C Alkenylation via Rhodium(III) Catalysis
Rhodium(III) catalysts facilitate the oxidative coupling of arene C-H bonds with alkenes, a process often referred to as oxidative alkenylation or the Fujiwara-Morita reaction. nih.gov This reaction forms a new C-C bond and formally installs a vinyl group on the aromatic ring. The catalytic cycle requires an oxidant to regenerate the Rh(III) species after the product-forming reductive elimination step. nih.gov
The general mechanism involves the initial chelation-assisted C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of an alkene. Subsequent β-hydride elimination yields the alkenylated product and a Rh(I)-hydride species. An oxidant, commonly a copper(II) salt like Cu(OAc)₂, is then required to oxidize the rhodium center back to the active Rh(III) state. nih.govsnnu.edu.cn
Recent advancements have introduced electrochemistry as a sustainable alternative to chemical oxidants. nih.gov In electro-oxidative C-C alkenylation, anodic oxidation regenerates the Rh(III) catalyst, avoiding the use of stoichiometric and often toxic transition-metal oxidants. This electrochemical approach has demonstrated broad scope and excellent chemo- and regioselectivity. nih.gov
| Arene Substrate | Alkene Partner | Oxidant | Catalyst System | Product | Reference |
| Benzoic Acids | Acrylates | Air (Cu-catalyzed) | Rh(III) | Alkenylated Benzoic Acids | nih.gov |
| Anisole | Propylene | Cu(OPiv)₂ | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Propenylanisoles | nih.gov |
| Various Arenes | Alkenes | Electricity | Rh(III) Catalyst | Alkenylated Arenes | nih.gov |
Cyclopropylation Reactions Facilitated by C-H Activation
Beyond coupling with simple alkenes and alkynes, Rh(III)-catalyzed C-H activation can initiate annulation reactions to form carbocycles, including cyclopropanes. acs.org This transformation represents a rare example of Rh(III)-catalyzed carbocycle synthesis. acs.org In a notable example, N-enoxyphthalimides react with electron-deficient alkenes in the presence of a Rh(III) catalyst to yield substituted cyclopropanes. organic-chemistry.org
The proposed mechanism for this [2+1] annulation is unique and involves:
Directed C-H activation of the vinylic C-H bond of the N-enoxyphthalimide to form a rhodacycle.
Migratory insertion of the electron-deficient alkene into the Rh-C bond.
A second intramolecular migratory insertion, where the rhodium alkyl intermediate cyclizes back onto the enol moiety.
Final cleavage of the N-O bond to release the cyclopropane (B1198618) product and regenerate the catalyst. acs.orgorganic-chemistry.org
The development of specific cyclopentadienyl ligands, such as the isopropyl-substituted Cp ligand (CpiPr), was instrumental in enhancing both the yield and the diastereoselectivity of this reaction, affording trans-1,2-disubstituted cyclopropanes. organic-chemistry.org In other related work, Rh(III) catalysts have been shown to mediate the coupling of arenes with cyclopropanols through a process involving C-H activation and subsequent ring-opening of the cyclopropanol, providing an efficient route to β-aryl ketones. snnu.edu.cn
Hydrogenation Chemistry
While renowned for C-H activation, Rh(III) complexes are also potent catalysts for hydrogenation reactions, particularly in the asymmetric reduction of prochiral substrates.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for synthesizing chiral alcohols from prochiral ketones. Rh(III) complexes, particularly those featuring a Cp* (pentamethylcyclopentadienyl) scaffold and a chiral diamine or amino alcohol ligand, have emerged as highly efficient catalysts for this transformation. nih.govscielo.br
The reaction typically uses a simple and inexpensive hydrogen donor, such as 2-propanol or formic acid/formate (B1220265) salts, and can often be performed in environmentally benign solvents like water. nih.govscielo.br Catalysts derived in situ from precursors like [Cp*RhCl₂]₂ and a chiral ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective.
The Rh-TsDPEN system, for example, efficiently reduces a wide variety of ketones—including aryl ketones, heteroaryl ketones, and ketoesters—in aqueous formate solution, achieving excellent enantioselectivities (up to 99% ee) at low catalyst loadings. nih.gov The reaction is sensitive to pH, with an optimal window for achieving high turnover frequencies. nih.gov The high efficiency and selectivity of these Rh(III) systems make them a valuable alternative to other noble metal catalysts for asymmetric reductions.
The table below showcases the performance of Rh(III) catalysts in the ATH of various ketones.
| Ketone Substrate | Catalyst System | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | [CpRhCl₂]₂ / TsDPEN | HCOOH/Et₃N | >99 | 97 (S) | nih.gov |
| 2-Acetylthiophene | [CpRhCl₂]₂ / TsDPEN | HCOOH/Et₃N | >99 | 98 (S) | nih.gov |
| 2-Chloroacetophenone | 2-RhIII(Cp) | aq. HCOONa | >99 | 91 (R) | scielo.br |
| 3-Chloropropiophenone | 3-RhIII(Cp) | aq. HCOONa | >99 | 95 (R) | scielo.br |
| 1-Indanone | [Cp*RhCl₂]₂ / TsDPEN | HCOOH/Et₃N | >99 | 99 (S) | nih.gov |
Investigation of Catalytic Performance Metrics
The value of a catalyst is determined by its ability to efficiently and selectively convert reactants into desired products over a prolonged period. For Rhodium(III) 2-ethylhexanoate, which often serves as a stable and soluble precursor to the active catalytic species, its performance is evaluated through several key metrics. These include the turnover number (TON) and turnover frequency (TOF), which quantify the catalyst's activity and lifespan, as well as its efficiency and selectivity, which measure the extent of reactant conversion and the catalyst's ability to produce the target molecule over other potential byproducts.
Turnover Number (TON) and Turnover Frequency (TOF) Determinations
Turnover Number (TON) represents the total number of moles of substrate that one mole of the catalyst can convert before becoming deactivated. A higher TON indicates a more robust and long-lasting catalyst. Turnover Frequency (TOF) is the measure of catalyst activity, defined as the number of turnovers per unit of time (e.g., h⁻¹ or s⁻¹).
Rhodium-based catalysts are renowned for their high activity, often exhibiting remarkable TON and TOF values in various reactions. In hydroformylation, for instance, catalytic systems derived from rhodium precursors can achieve significant performance milestones. Research on the hydroformylation of 1-octene using a rhodium/phosphine (B1218219) catalyst has demonstrated the potential to reach Turnover Numbers (TON) greater than 17,000. researchgate.net Similarly, high Turnover Frequencies have been recorded; in the hydroformylation of vinyl acetate, certain bimetallic rhodium catalysts have displayed TOF values as high as 3,500 h⁻¹. researchgate.net
While specific TON and TOF values for reactions catalyzed directly by Rhodium(III) 2-ethylhexanoate are highly dependent on the specific substrate, ligand, and reaction conditions, these figures highlight the high efficiency characteristic of rhodium-based catalytic systems for which Rhodium(III) 2-ethylhexanoate is a common and effective precursor. matthey.com The development of catalytic systems aims to maximize these values, allowing for lower catalyst loadings without compromising reaction efficiency.
Catalyst Efficiency and Selectivity Profiling
Catalyst efficiency is typically measured by the conversion percentage of the substrate, while selectivity refers to the proportion of the desired product formed relative to other possible products. Rhodium(III) 2-ethylhexanoate is frequently employed as a catalyst precursor in two key industrial reactions: hydroformylation and hydrosilylation, where both efficiency and selectivity are critical. smolecule.com
Hydroformylation: In the hydroformylation of olefins, a primary goal is to control the regioselectivity, favoring the formation of either a linear or a branched aldehyde. The choice of ligands and reaction conditions plays a crucial role in directing this selectivity. For example, in the hydroformylation of α-terpinolene, employing a system of [Rh(2-ethylhexanoate)]/PPh₃ led to a significant increase in aldehyde yield compared to other rhodium catalysts, demonstrating enhanced efficiency under specific conditions. rsc.org Rhodium-based catalysts are generally favored over older cobalt systems due to their ability to operate under milder conditions with much greater selectivity. rsc.org
Hydrosilylation: In the hydrosilylation of alkynes, Rhodium(III) 2-ethylhexanoate serves as a precursor for catalysts that exhibit high efficiency and precise selectivity. The reaction involves the addition of a silane (B1218182) to an alkyne, which can result in α, β(Z), and β(E) isomers. Catalytic systems derived from rhodium precursors demonstrate excellent performance, often achieving complete substrate conversion and high selectivity for the desired isomer.
Research on the hydrosilylation of terminal alkynes with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS) using a rhodium-phosphine catalyst system shows high conversion rates and distinct selectivity profiles. In these reactions, the catalyst is typically formed in situ from a rhodium precursor, analogous to systems initiated with Rhodium(III) 2-ethylhexanoate. The data reveals a strong preference for the formation of the β(Z) isomer, a common outcome for many rhodium-catalyzed hydrosilylation reactions. mdpi.com
| Alkyne Substrate | Conversion (%) | β(Z) Isomer Selectivity (%) | β(E) Isomer Selectivity (%) | α Isomer Selectivity (%) |
|---|---|---|---|---|
| 1-Heptyne (B1330384) | 100 | 96 | 3 | 1 |
| 1-Octyne | 100 | 94 | 5 | 1 |
| Phenylacetylene | 87 | 89 | 11 | 0 |
The data clearly indicates that for aliphatic alkynes like 1-heptyne and 1-octyne, the conversion is quantitative (100%), with selectivity for the β(Z) isomer exceeding 94%. mdpi.com For the aromatic alkyne, phenylacetylene, the conversion is slightly lower but still high (87%), with excellent selectivity for the β(Z) product. mdpi.com This high efficiency and stereoselectivity make rhodium-based systems, for which Rhodium(III) 2-ethylhexanoate is a key precursor, highly valuable in organic synthesis and materials science. smolecule.com
Computational and Theoretical Studies in Rhodium Iii 2 Ethylhexanoate Catalysis
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for a detailed examination of the mechanistic steps involved in catalysis.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying large and complex systems like organometallic catalysts. For reactions catalyzed by rhodium(III) complexes, DFT calculations are instrumental in elucidating plausible reaction pathways. For instance, in Rh(III)-catalyzed C-H activation/annulation reactions, DFT studies have been used to map out the entire catalytic cycle, including steps like C-H activation, migratory insertion, and reductive elimination. acs.org These calculations can predict the geometries of reactants, intermediates, transition states, and products, providing a step-by-step understanding of the reaction mechanism.
In the context of reactions where Rhodium(III) 2-ethylhexanoate (B8288628) acts as a precursor or is involved in the catalytic cycle, DFT can be employed to model key steps. For example, in hydroformylation or hydrosilylation reactions, the 2-ethylhexanoate ligand can influence the electronic and steric environment of the rhodium center. ims.ac.jp DFT studies on model systems with similar carboxylate ligands, such as acetate (B1210297), have shown that the carboxylate can act as an internal base, assisting in proton abstraction during C-H activation steps, a mechanism known as concerted metalation-deprotonation (CMD). pku.edu.cn
A hypothetical DFT study on a model Rh(III)-catalyzed C-H functionalization reaction involving a carboxylate ligand analogous to 2-ethylhexanoate could yield the following data for key reaction steps:
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |
|---|---|---|---|
| C-H Activation | Concerted metalation-deprotonation of an aromatic C-H bond by the Rh(III) center and a carboxylate ligand. | 22.5 | Elongated C-H bond (1.5 Å), forming Rh-C (2.1 Å) and O-H (1.2 Å) bonds. |
| Olefin Insertion | Migratory insertion of an olefin into the Rh-C bond. | 18.7 | Formation of a new C-C bond (2.0 Å) with the olefin approaching the Rh-C bond. |
| Reductive Elimination | Formation of the final product by C-C bond formation from the Rh(III) center. | 15.3 | Shrinking distance between the two coupling fragments attached to Rh. |
This table presents hypothetical data based on typical values found in DFT studies of Rh(III)-carboxylate catalyzed reactions to illustrate the insights gained from such calculations.
A crucial aspect of understanding a reaction mechanism is the identification and characterization of short-lived transition states and intermediates. DFT calculations allow for the precise location of these species on the potential energy surface. Transition states are identified as first-order saddle points with a single imaginary frequency corresponding to the reaction coordinate. For example, in a rhodium-catalyzed C-C coupling reaction, the transition state for the oxidative coupling of two allene (B1206475) molecules has been computationally identified and characterized. uw.edu.pl
The geometry and electronic structure of these transient species provide valuable information about the bond-making and bond-breaking processes. For instance, the transition state for a C-H activation step often reveals the degree of C-H bond cleavage and Rh-C bond formation. researchgate.net Intermediates, which are local minima on the reaction pathway, can also be characterized. In some Rh(III)-catalyzed reactions, five- or six-membered rhodacycle intermediates are formed, and their stability can be assessed through DFT calculations. acs.org
Electronic Structure Analysis and Bonding Nature
To gain a deeper understanding of the catalytic process, it is essential to analyze the electronic structure and the nature of the chemical bonds within the catalyst and its intermediates.
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex wave function obtained from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.deresearchgate.net In the context of Rhodium(III) 2-ethylhexanoate, NBO analysis can provide detailed insights into the nature of the interaction between the rhodium center and the 2-ethylhexanoate ligands.
NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between a lone pair on an oxygen atom of the 2-ethylhexanoate ligand and an empty d-orbital on the rhodium center can be quantified in terms of stabilization energy (E(2)). This analysis helps to understand the strength and nature (sigma-donation, pi-backdonation) of the metal-ligand bonds. up.ac.za In related rhodium(III) complexes, NBO analysis has been used to study the electronic structure of Rh-C and Rh-O bonds. researchgate.net
A hypothetical NBO analysis of the Rh-O bond in a model Rhodium(III) 2-ethylhexanoate complex could reveal the following orbital interactions:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | LP(Rh) | 35.2 | Sigma-donation from oxygen lone pair to empty rhodium d-orbital. |
| BD(Rh-O) | BD(Rh-C) | 5.8 | Hyperconjugative interaction delocalizing electron density. |
This table presents hypothetical E(2) values from an NBO analysis on a model Rh(III)-carboxylate complex to illustrate the nature of metal-ligand bonding.
For a Rhodium(III) 2-ethylhexanoate complex, an EDA could be performed by considering the [Rh(C8H15O2)2]+ fragment and a C8H15O2- ligand. The analysis would break down the total interaction energy into components that describe the classical electrostatic attraction, the steric repulsion between the electron clouds of the fragments (Pauli repulsion), and the stabilizing effect of orbital interactions (covalent bonding). researchgate.net EDA has been applied to various rhodium complexes to understand the nature of metal-ligand bonding. acs.org
A representative EDA for a model Rh(III)-carboxylate bond is presented below:
| Energy Component | Value (kcal/mol) | Interpretation |
|---|---|---|
| Interaction Energy (ΔE_int) | -125.0 | Overall strength of the bond. |
| Electrostatic Interaction (ΔE_elstat) | -150.0 | Attraction between the positively charged metal and negatively charged ligand. |
| Pauli Repulsion (ΔE_Pauli) | 200.0 | Destabilizing steric repulsion between electron clouds. |
| Orbital Interaction (ΔE_orb) | -175.0 | Stabilization from covalent bond formation (orbital mixing). |
This table provides illustrative EDA data for a model Rh(III)-carboxylate interaction to demonstrate the decomposition of the bonding energy.
Energetic Profiles of Catalytic Cycles
By combining the energies of all intermediates and transition states, a complete energetic profile of a catalytic cycle can be constructed. This profile is crucial for identifying the rate-determining step of the reaction, which is the step with the highest energy barrier. The "energetic span model" is often used to determine the turnover frequency of a catalyst from the computed energy profile. acs.orgrsc.org
A simplified energetic profile for a generic Rh(III)-catalyzed reaction can be visualized as a plot of the Gibbs free energy versus the reaction coordinate, with peaks representing transition states and valleys representing intermediates. The difference in energy between the highest and lowest points in the turnover-determining part of the cycle gives the energetic span, which is inversely related to the catalytic turnover frequency.
Free Energy Barrier Calculations for Rate-Determining Steps
For many Rh(III)-catalyzed reactions, such as C-H activation, the key elementary steps include oxidative addition, migratory insertion, and reductive elimination. Theoretical studies on related systems have shown that any of these can be rate-determining depending on the specific substrates and ligand environment. For instance, in some alkene difunctionalization reactions catalyzed by rhodium, DFT calculations have helped to uncover that the process may proceed through aziridination followed by a nucleophilic ring-opening, with the calculations identifying the energy barriers for each proposed step. researchgate.net
By calculating these barriers, researchers can understand why a particular catalyst is slow or inefficient and can hypothesize how to lower the barrier of the rate-determining step, for instance, by modifying the ligand structure.
Table 1: Illustrative Example of Calculated Free Energy Barriers (ΔG‡) for a Generic Rh(III)-Catalyzed C-H Functionalization Cycle
| Catalytic Step | Hypothetical Free Energy Barrier (kcal/mol) | Description |
| Ligand Dissociation | 10-15 | A vacant coordination site is created on the Rh(III) center. |
| C-H Activation | 20-28 | The rhodium center cleaves a substrate's C-H bond, often the rate-determining step. |
| Migratory Insertion | 12-18 | An unsaturated molecule (e.g., an alkene) inserts into the Rh-C or Rh-H bond. |
| Reductive Elimination | 15-22 | The final product is formed by coupling two ligands, regenerating the catalyst. |
Note: This table is for illustrative purposes and represents typical values found in DFT studies of Rh(III) catalysis. Actual values are highly dependent on the specific ligands, substrates, and reaction conditions.
Influence of Ligand Architecture and Counteranions on Reactivity and Selectivity
The reactivity and selectivity of a rhodium catalyst are not determined by the metal center alone; they are profoundly influenced by the surrounding ligands and associated counteranions. Computational studies are instrumental in decoupling the complex steric and electronic effects that govern these interactions.
Ligand Architecture: The structure, denticity (the number of donor atoms), and electronic properties of ligands coordinating to the rhodium center are paramount. d-nb.info
Steric Effects: Bulky ligands can create a specific pocket around the metal center, which can favor the binding of one substrate over another or control the regioselectivity of a reaction by sterically blocking certain reaction pathways. Acyl complexes of Rh(III) with chelating diphosphine ligands, for example, show stability that is influenced by both steric factors and intramolecular hydrogen bonding. researchgate.net
Electronic Effects: Electron-donating ligands can increase the electron density on the rhodium center, which can promote oxidative addition steps. Conversely, electron-withdrawing ligands make the metal center more electrophilic, which can be beneficial for other steps in the catalytic cycle. The development of ligands for Rh(III)-catalyzed C-H activation has been a major focus, with studies identifying novel ligand scaffolds beyond traditional cyclopentadienyl (B1206354) (Cp) systems. nih.gov
Counteranions: In cationic Rh(III) catalysis, the counteranion (such as chloride, acetate, or, in this case, 2-ethylhexanoate) can play a significant role. While often considered a non-coordinating "spectator," the anion can influence the catalyst's solubility, stability, and the Lewis acidity of the metal center. Weakly coordinating anions are generally preferred as they are less likely to displace a substrate or ligand from the coordination sphere, thereby maintaining high catalytic activity. The 2-ethylhexanoate anion, with its bulky, non-polar alkyl chain, primarily ensures solubility in organic solvents. americanelements.com
Table 2: General Influence of Ligand Properties on Rh(III) Catalysis
| Ligand Property | Example Ligand Type | General Effect on Reactivity/Selectivity |
| High Steric Bulk | Diphosphines with bulky substituents | Increases regioselectivity; may decrease reaction rate by hindering substrate access. researchgate.net |
| Strong σ-Donation | Alkylphosphines | Increases electron density on Rh, facilitating oxidative addition. d-nb.info |
| π-Accepting Ability | Phosphites, CO | Decreases electron density on Rh, facilitating reductive elimination. |
| High Chelation | Tridentate or Tetradentate Ligands | Enhances catalyst stability and lifetime; can restrict coordination geometry. d-nb.inforsc.org |
| Chirality | Chiral diphosphines (e.g., BINAP) | Induces enantioselectivity in asymmetric catalysis. |
In Silico Design Principles for Novel Rhodium(III) Catalysts
The insights gained from computational studies have paved the way for in silico catalyst design, a modern approach that uses computation to predict and identify promising new catalyst structures before they are synthesized in the lab. uib.nonih.gov This predictive-first approach accelerates the discovery process, reduces experimental costs, and deepens the fundamental understanding of catalytic processes. acs.org
The process of in silico design generally follows a systematic workflow:
Mechanism Elucidation: First, a detailed understanding of the catalytic cycle for a benchmark reaction is established using DFT or other methods. This identifies the key transition states and intermediates that control rate and selectivity. researchgate.net
Virtual Ligand Screening: A library of virtual ligands with varying steric and electronic properties is generated computationally. These ligands are then computationally "attached" to the rhodium center in the key transition state structures.
Performance Prediction: High-throughput computations are performed to calculate the energy barriers for the modified catalysts. This allows for the rapid prediction of how each new ligand will affect the catalyst's activity and selectivity. rsc.org
Rational Selection: Based on the computational predictions, the most promising candidate catalysts are identified. These are the ones predicted to have lower energy barriers for the rate-determining step or greater energy differences between pathways leading to different products (higher selectivity).
Experimental Validation: Finally, the top candidates identified in silico are synthesized and tested experimentally to validate the computational predictions. acs.org
This iterative cycle of prediction and experimentation has proven to be a powerful strategy for discovering novel homogeneous catalysts, including those based on rhodium. uib.noresearchgate.net By establishing clear structure-reactivity relationships, computational chemistry provides rational design principles that move catalyst development beyond simple trial-and-error. nih.gov
Catalyst Design, Engineering, and Sustainability Considerations
Development of Heterogeneous Rhodium(III) 2-Ethylhexanoate (B8288628) Catalysts
While Rhodium(III) 2-ethylhexanoate is primarily used as a homogeneous catalyst due to its solubility in organic solvents, significant research has been directed towards the development of heterogeneous systems to overcome the challenges of catalyst separation and recycling. researchgate.net Heterogenization involves the immobilization of the rhodium complex onto a solid support, which facilitates its removal from the reaction mixture, thereby preventing contamination of the product and allowing for the reuse of the expensive rhodium catalyst.
The immobilization of rhodium complexes, including precursors like Rhodium(III) 2-ethylhexanoate, onto various supports is a key strategy in developing heterogeneous catalysts. The choice of support material can significantly influence the catalyst's activity, selectivity, and stability.
Polymeric Supports: Polymeric materials offer a versatile platform for the immobilization of rhodium catalysts. One approach involves the use of pyridinium (B92312) cation exchange resins to ionically bond anionic rhodium complexes. researchgate.net This method has been explored for rhodium carbonyl iodide complexes, which are relevant to carbonylation reactions where Rhodium(III) 2-ethylhexanoate can act as a precursor. researchgate.net The high ion exchange equilibrium favors the immobilization of virtually all the rhodium complex onto the polymer support. researchgate.net Another strategy involves the frontal polymerization of rhodium-containing monomers in the presence of a support to create polymer-immobilized nanoparticles. researchgate.net
Inorganic Supports: Inorganic materials such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are widely used as supports due to their high surface area, mechanical stability, and thermal resistance. mdpi.comaston.ac.uk Rhodium-loaded catalysts can be prepared by incipient wetness impregnation, where the support is treated with a solution of a rhodium precursor. mdpi.com The nature of the inorganic support can have a substantial impact on the distribution and particle size of the rhodium species, which in turn affects the catalytic performance. mdpi.com For instance, rhodium particles have been observed to be smaller on silica supports compared to alumina-based supports. mdpi.com The interaction between the rhodium precursor and the support material during preparation and calcination is crucial for the final catalytic properties.
Carbon-Based Supports: Carbon nanotubes (CNTs) have also been investigated as supports for rhodium catalysts. Immobilization can be achieved through non-covalent π-π stacking interactions between a pyrene-tagged ligand on the rhodium complex and the surface of the CNTs. rsc.org This approach has been demonstrated for the asymmetric hydrogenation of dimethyl itaconate, showcasing the potential for creating stable and recyclable heterogeneous chiral catalysts. rsc.org
| Support Material | Immobilization Strategy | Advantages | Reported Applications |
|---|---|---|---|
| Polymeric Resins | Ionic bonding, Entrapment | High loading capacity, tunable properties | Methanol (B129727) carbonylation researchgate.net |
| Silica (SiO₂) | Incipient wetness impregnation | High surface area, good thermal stability | Cyclohexane ring opening mdpi.com |
| Alumina (Al₂O₃) | Incipient wetness impregnation | Good mechanical strength, tunable acidity | Cyclohexane ring opening mdpi.com |
| Carbon Nanotubes (CNTs) | Non-covalent π-π stacking | High surface area, unique electronic properties | Asymmetric hydrogenation rsc.org |
A primary advantage of heterogeneous catalysts is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of processes utilizing expensive precious metals like rhodium. mdpi.comresearchgate.net Various strategies have been developed to facilitate the separation of the catalyst from the reaction products.
The recovery process for rhodium from spent catalysts typically involves pretreatment, crude extraction, and refining. mdpi.com For heterogeneous catalysts, the solid nature of the catalyst simplifies the initial separation from the liquid reaction mixture through filtration or centrifugation.
Methodologies for rhodium recovery from industrial waste streams, which can be adapted for laboratory and industrial-scale catalytic processes, include:
Pyrometallurgy: This involves high-temperature processes to separate the precious metal. It can ensure high recovery rates but is energy-intensive and requires significant capital investment. mdpi.comresearchgate.net
Solvent Extraction: This technique is used to selectively extract rhodium ions from a solution into an immiscible organic phase. mdpi.com
Precipitation and Coprecipitation: These methods involve the precipitation of rhodium salts from the leachate for subsequent recovery. mdpi.com
In the context of supported catalysts, the stability of the immobilized rhodium species is critical for reusability. Leaching of the active metal from the support can lead to a decrease in catalytic activity over successive cycles. Research focuses on strengthening the interaction between the rhodium complex and the support to minimize leaching and maintain catalytic performance over multiple uses.
Ligand Design and Modulation for Enhanced Catalytic Properties
The catalytic behavior of rhodium complexes is profoundly influenced by the ligands coordinated to the metal center. nih.gov The 2-ethylhexanoate ligands in the parent compound can be displaced by other ligands, allowing for the fine-tuning of the catalyst's electronic and steric properties to achieve desired reactivity and selectivity.
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. rsc.org Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral molecules. rsc.org The development of chiral ligands that can induce high enantioselectivity when coordinated to a rhodium center is a major area of research.
Chiral cyclopentadienyl (B1206354) (Cp) ligands have emerged as a promising class of ligands for asymmetric Rh(III)-catalyzed reactions. scilit.comresearchgate.net These ligands create a chiral environment around the rhodium atom, enabling the enantioselective transformation of substrates. The synthesis of planar-chiral rhodium complexes has been reported, where the asymmetry of the cyclopentadienyl ligand directs the catalytic reaction to selectively produce one enantiomer of the product. researchgate.netnih.gov For example, a planar-chiral rhodium(III) catalyst with a sterically demanding cyclopentadienyl ligand has been successfully applied in the enantioselective synthesis of dihydroisoquinolones. bohrium.com
The development of chiral-at-metal complexes, where the stereogenicity resides at the rhodium center itself, offers another avenue for asymmetric catalysis. nih.govyoutube.com These complexes, often featuring achiral ligands arranged in a helical fashion around the metal, can act as effective Lewis acid catalysts for a variety of asymmetric transformations. nih.gov
The electronic and steric properties of ancillary ligands play a crucial role in determining the outcome of a rhodium-catalyzed reaction. rsc.orgacs.org By systematically modifying the ligand framework, it is possible to control factors such as reaction rate, regioselectivity, and chemoselectivity.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can influence the electron density at the rhodium center, which in turn affects its reactivity. For instance, in rhodium-catalyzed hydroformylation, decreasing the basicity of phosphine (B1218219) ligands (making them more electron-withdrawing) has been shown to increase enantioselectivity. rsc.org In C-H activation reactions, electron-withdrawing cyclopentadienyl ligands can facilitate the electrophilic C-H rhodation step. researchgate.net
Steric Effects: The steric bulk of a ligand can control the access of substrates to the metal center, thereby influencing selectivity. acs.org In some cases, sterically demanding ligands can lead to improved regioselectivity by favoring the approach of the substrate from a less hindered direction. nih.gov For example, the use of a bulky 1,3-di-tert-butylcyclopentadienyl ligand on a Rh(III) catalyst resulted in a significant improvement in the regioselectivity of pyridone formation. nih.gov The interplay between steric and electronic effects is often complex, and a deep understanding of these factors is essential for rational catalyst design. acs.org
| Ligand Property | Effect on Catalyst | Impact on Reaction Outcome | Example Application |
|---|---|---|---|
| Chirality | Creates an asymmetric environment around the rhodium center. | Enables the synthesis of a single enantiomer of a chiral product. | Asymmetric hydrogenation, enantioselective C-H activation. rsc.orgrsc.orgscilit.com |
| Electronic Nature (Electron-donating/withdrawing) | Modulates the electron density at the rhodium center. | Affects reaction rates and can influence selectivity. | Hydroformylation, C-H functionalization. researchgate.netrsc.org |
| Steric Bulk | Controls substrate access to the catalytic site. | Influences regioselectivity and diastereoselectivity. | C-H functionalization, cycloaddition reactions. nih.govacs.org |
Green Chemistry Principles in Rhodium(III) Catalysis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of catalysis with Rhodium(III) 2-ethylhexanoate, several of these principles are particularly relevant.
The development of recyclable catalytic systems directly addresses the principle of waste prevention. By immobilizing the rhodium catalyst and enabling its reuse, the amount of waste generated is significantly reduced. rsc.org This also aligns with the principle of atom economy, as it minimizes the loss of the valuable rhodium metal.
The use of environmentally benign solvents is another key aspect of green chemistry. Research into rhodium-catalyzed reactions has demonstrated the feasibility of using greener solvents like ethanol, which is a renewable and less toxic alternative to many traditional organic solvents. rsc.org Furthermore, designing reactions that can be conducted in the presence of air and water simplifies the experimental setup and reduces the need for inert atmosphere techniques, contributing to safer and more energy-efficient processes. rsc.org
A simple and environmentally friendly process for the production of Rhodium(III) 2-ethylhexanoate itself has been reported, which aims to be energy-saving and efficient. This highlights the importance of considering the entire life cycle of the catalyst, from its synthesis to its application and recovery, in the pursuit of more sustainable chemical manufacturing.
Addressing Precious Metal Scarcity and Recycling Strategies
Rhodium is a strategic and critical precious metal due to its unique and valuable properties that make it indispensable in many industrial applications, particularly in catalysis. mdpi.comresearchgate.net The scarcity of high-quality, pure rhodium is a significant concern, as it is primarily sourced by refining coarse ores with low rhodium content (2–10 ppm), a supply that is insufficient to meet the growing market demand. researchgate.net The gradual depletion of rhodium resources, coupled with high market prices and environmental pressures associated with mining, makes the development of effective recycling strategies an urgent issue. mdpi.comresearchgate.net
The majority of global rhodium consumption, over 80%, is in the automotive industry for catalytic converters. researchgate.net However, it is also crucial in the chemical and pharmaceutical industries as a homogeneous catalyst in reactions like hydroformylation and methanol carbonylation. huatuometals.com Rhodium(III) 2-ethylhexanoate serves as a precursor or active catalyst in such homogeneous catalytic processes. The challenge with homogeneous catalysts is their effective separation and recovery from the reaction mixture. mdpi.com
Fortunately, waste materials such as spent catalysts, old industrial equipment, and electronic scrap contain a higher concentration of rhodium than natural ores. mdpi.com Recycling rhodium from these sources is not only economically viable but also significantly more environmentally friendly, requiring less energy and producing fewer waste emissions compared to primary mining. mdpi.comdfpmr.com
Several methods are employed for the recovery of rhodium from spent catalysts:
Pyrometallurgy: This involves high-temperature processes like incineration, plasma melting, and metal trapping to separate the rhodium. mdpi.com For instance, a common industrial method for recovering rhodium from waste catalysts is to incinerate them to remove organic materials and oxidize the rhodium, followed by further chemical processing. google.com Programmed heating during incineration can improve the recovery rate, which can exceed 93%. mdpi.com
Hydrometallurgy: These are aqueous-based methods that involve leaching the rhodium from the catalyst support using strong acids and oxidizing agents. researchgate.net For example, hydrogen peroxide has been used to oxidatively break the Rh-P chemical bond in spent homogeneous catalysts, allowing for the recovery of rhodium into an aqueous phase with a recovery rate of up to 95%. mdpi.com Subsequent steps can involve solvent extraction, ion exchange, or precipitation to isolate the rhodium. researchgate.net
Reactive Extraction: This is an effective method that has been developed for the recovery of rhodium from reaction products. For instance, an acetic acid aqueous solution can be used for the ectopic reaction extraction of bis-hydroaminomethylation (bis-HAM) products, forming a water-soluble ammonium (B1175870) salt and allowing the rhodium catalyst to be returned to the reactor for recycling with a recovery rate of up to 98%. mdpi.com
The development of recyclable homogeneous catalysts is also a key strategy. This can be achieved by immobilizing the rhodium catalyst on a solid support, such as a polymer. nih.gov This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov
| Method | Description | Advantages | Disadvantages | Typical Recovery Rate |
|---|---|---|---|---|
| Pyrometallurgy | High-temperature processes to separate rhodium from spent catalysts. mdpi.com | High rhodium recovery, widely used in industry. researchgate.net | Energy-intensive, potential for volatilization loss of rhodium, can generate air pollution. google.com | >93% mdpi.com |
| Hydrometallurgy | Aqueous-based methods involving leaching and extraction. researchgate.net | Technological simplicity, low cost, short processing time. researchgate.net | Overall recovery rate can be low due to remnant rhodium in insoluble residue. researchgate.net | Up to 95% mdpi.com |
| Reactive Extraction | Use of a reactive solution to extract rhodium from product streams. mdpi.com | High recovery rate, allows for direct recycling of the catalyst. mdpi.com | Process-specific, may require specialized equipment. | Up to 98% mdpi.com |
Reduction of Environmental Footprint in Catalytic Processes
The use of rhodium-based catalysts, including Rhodium(III) 2-ethylhexanoate, while essential for many chemical transformations, also presents environmental challenges that need to be addressed for sustainable chemical manufacturing. acdlabs.com Heavy metals like rhodium, although used in small quantities due to their high activity, can be hazardous to the environment if released. acdlabs.com A primary source of environmental rhodium contamination has been the emission of fine particles from automotive catalytic converters, leading to its accumulation in roadside dust, soil, and water. epa.gov
To mitigate the environmental footprint of catalytic processes involving rhodium, several strategies are being pursued:
Development of Greener Catalytic Systems: Research is focused on designing catalytic processes that are more environmentally benign. This includes the use of aqueous-phase catalysis, which reduces the need for volatile organic solvents. nih.gov The Ruhrchemie/Rhône-Poulenc process for propene hydroformylation is a large-scale industrial example that utilizes a water-soluble rhodium catalyst. nih.gov
Immobilization of Homogeneous Catalysts: To prevent the leaching of the rhodium catalyst into the product stream and the environment, homogeneous catalysts can be immobilized on insoluble supports. nih.gov This creates a heterogeneous system that allows for easy separation and recycling of the catalyst, minimizing waste and preventing product contamination. nih.gov
Improving Catalyst Efficiency and Selectivity: Enhancing the activity and selectivity of rhodium catalysts means that less catalyst is needed for the desired transformation, and fewer byproducts are generated. This leads to a more atom-economical and sustainable process. nih.gov For instance, the use of specific ligands can tune the properties of a rhodium catalyst to favor the formation of the desired product.
| Strategy | Description | Environmental Benefit |
|---|---|---|
| Aqueous-Phase Catalysis | Performing catalytic reactions in water instead of organic solvents. nih.gov | Reduces the use and emission of volatile organic compounds. |
| Catalyst Immobilization | Attaching the rhodium catalyst to a solid support. nih.govnih.gov | Facilitates catalyst recycling, minimizes rhodium contamination of products and waste streams. nih.gov |
| Enhanced Catalyst Performance | Improving the activity and selectivity of the catalyst. nih.gov | Reduces catalyst loading, minimizes waste generation, and improves resource efficiency. |
| Green Solvents | Utilizing environmentally friendly reaction media like ionic liquids. acs.org | Reduces reliance on hazardous and volatile organic solvents. |
High-Throughput Experimentation (HTE) for Catalyst Optimization
High-Throughput Experimentation (HTE) has become a crucial tool for accelerating the discovery and optimization of catalysts, including those based on rhodium complexes like Rhodium(III) 2-ethylhexanoate. rowan.eduseqens.com This approach involves running a large number of experiments in parallel on a miniature scale, allowing for the rapid screening of a wide range of reaction parameters such as catalysts, ligands, solvents, and temperatures. rowan.edunih.gov
The application of HTE in the context of rhodium catalysis offers several advantages:
Accelerated Catalyst Development: HTE significantly reduces the time and resources required to identify optimal catalytic systems. ethz.ch By systematically exploring a vast chemical space, researchers can quickly pinpoint catalyst compositions and reaction conditions that lead to improved performance. ethz.ch
Efficient Use of Precious Metals: Given the scarcity and high cost of rhodium, minimizing its use in the experimental phase is highly desirable. HTE allows for catalyst screening using very small amounts of material, which is particularly beneficial when working with precious metal catalysts. acdlabs.comdomainex.co.uk
Enhanced Understanding of Structure-Activity Relationships: The large datasets generated by HTE can be used to identify trends and establish relationships between the structure of the rhodium catalyst (e.g., the nature of the ligands) and its catalytic activity and selectivity. ethz.ch This knowledge can then be used to rationally design next-generation catalysts with improved properties.
Optimization of Reaction Conditions: HTE is a powerful tool for optimizing reaction conditions to maximize yield and selectivity while minimizing waste. nih.gov For a given rhodium-catalyzed transformation, HTE can be used to fine-tune parameters such as temperature, pressure, and reactant concentrations to achieve the desired outcome.
In a typical HTE workflow for optimizing a rhodium-catalyzed reaction, a library of different ligands or catalyst precursors would be prepared in an array of vials or a microplate. The reactants and solvent are then added, and the reactions are run in parallel under controlled conditions. The outcome of each reaction is then analyzed using rapid analytical techniques like UPLC-MS to determine the yield and selectivity. domainex.co.uk This data-rich approach allows for a comprehensive understanding of the reaction landscape and facilitates the rapid identification of superior catalytic systems. rowan.edu
| Parameter Screened | Objective | Benefit of HTE |
|---|---|---|
| Catalyst Precursors | Identify the most active form of the rhodium catalyst. | Rapidly compares the performance of different rhodium sources. nih.gov |
| Ligands | Tune the steric and electronic properties of the catalyst for improved selectivity. ethz.ch | Allows for the screening of a diverse library of ligands to find the optimal one for a specific transformation. ethz.ch |
| Solvents | Find a solvent that enhances reaction rate and selectivity, and is environmentally friendly. | Enables the parallel testing of a wide range of solvents to determine their effect on the reaction outcome. nih.gov |
| Reaction Temperature and Time | Determine the optimal conditions for maximizing yield and minimizing side reactions. | Facilitates the rapid mapping of the reaction parameter space to identify the most efficient conditions. rowan.edu |
Biological and Biomedical Research Applications of Rhodium Iii 2 Ethylhexanoate
Bioinorganic Chemistry and Interaction with Biological Systems
Studies on Enzyme Mimetic Activity
Research into the enzyme mimetic activity of Rhodium(III) 2-ethylhexanoate (B8288628) is an emerging area. While the broader field of nanozymes, or nanomaterials with enzyme-like characteristics, has seen significant development, specific studies detailing the catalytic activities of Rhodium(III) 2-ethylhexanoate that mimic biological enzymes are not extensively documented in publicly available research. The potential for rhodium compounds to act as catalysts is well-established in industrial processes such as hydroformylation and hydrosilylation. This catalytic prowess suggests a potential for similar activity in biological systems, though dedicated research in this specific area is needed to fully elucidate any enzyme mimetic properties.
Interactions with Proteins and Other Biological Macromolecules
The interaction of rhodium compounds with proteins and other biological macromolecules is a critical aspect of their potential therapeutic applications. While specific studies on Rhodium(III) 2-ethylhexanoate are limited, research on other rhodium complexes provides insights into potential binding mechanisms. Generally, rhodium centers show a propensity to bind with the side chains of amino acid residues such as histidine, aspartic acid, asparagine, and lysine, as well as the C-terminal carboxylate of proteins. researchgate.netresearchgate.net The nature of the ligands surrounding the rhodium ion, in this case, 2-ethylhexanoate, would significantly influence the specificity and strength of these interactions. The coordination of the 2-ethylhexanoate ligands occurs in a bidentate chelating fashion, utilizing both oxygen atoms of the carboxylate group, which enhances the stability of the complex. smolecule.com Understanding these interactions is fundamental to determining the compound's biological activity and potential toxicity.
Cellular-Level Biological Activities
Investigation of Apoptosis Induction in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. researchgate.net While a substantial body of research exists on the pro-apoptotic effects of various rhodium(III) complexes, specific investigations into the ability of Rhodium(III) 2-ethylhexanoate to induce apoptosis in cancer cell lines are not widely reported. Studies on other Rhodium(III) complexes have demonstrated their potential to inhibit tumor growth and trigger apoptosis in cancer cells. For instance, a different Rhodium(III) complex, cis-[RhLI2]I, has been shown to inhibit the growth and proliferation of breast cancer (MCF7) cells in a dose-dependent manner. nih.govnih.gov This suggests that rhodium compounds as a class have the potential for anticancer activity through the induction of apoptosis, warranting further investigation into the specific effects of Rhodium(III) 2-ethylhexanoate.
Activation of Caspase Pathways and Poly-ADP Ribose Polymerase (PARP) Cleavage
The apoptotic process is mediated by a cascade of enzymes known as caspases. nih.gov The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govmdpi.com Cleavage of substrates like Poly-ADP Ribose Polymerase (PARP) by activated caspase-3 is another critical event in this process. nih.gov
Preclinical Evaluation for Therapeutic Potential
There is a lack of publicly available data regarding the preclinical evaluation of Rhodium(III) 2-ethylhexanoate for any specific therapeutic potential. While other rhodium-containing compounds have been investigated for their anticancer properties, the progression of Rhodium(III) 2-ethylhexanoate through preclinical studies, including in vivo efficacy and toxicology assessments, is not documented in the available literature. Such studies are essential to determine the feasibility of a compound as a potential therapeutic agent.
No Published Research Found on the Biological and Biomedical Applications of Rhodium(III) 2-ethylhexanoate
A comprehensive review of scientific literature reveals a significant gap in the research concerning the biological and biomedical applications of the chemical compound Rhodium(III) 2-ethylhexanoate, particularly in the field of oncology. Despite extensive searches of scholarly databases and scientific publications, no studies detailing its efficacy, mechanism of action, or potential as a therapeutic agent in cancer research were identified.
The primary focus of existing research on Rhodium(III) 2-ethylhexanoate is overwhelmingly centered on its role as a catalyst in industrial chemical processes. It is well-documented for its utility in reactions such as hydroformylation and hydrosilylation. While the broader class of rhodium(III) complexes has attracted considerable attention for their potential anticancer properties, this specific compound, Rhodium(III) 2-ethylhexanoate, does not appear to have been investigated for such purposes.
Consequently, it is not possible to provide an article on the "" with a focus on oncology, as requested. There is no available data to populate the specified sections on its application in oncology research or to conduct a comparative analysis with other bioactive rhodium(III) complexes. The scientific community has, to date, not published any findings that would support such a discussion.
This lack of research precludes the creation of the requested data tables and the presentation of detailed research findings related to its biological or biomedical activities. Any attempt to generate such content would be purely speculative and would not adhere to the principles of scientific accuracy.
Further research into the biological properties of Rhodium(III) 2-ethylhexanoate would be necessary before any claims about its potential applications in medicine, including oncology, can be made. At present, its established role remains firmly within the domain of industrial catalysis.
Q & A
Q. What are the standard methods for synthesizing Rhodium(III) 2-ethylhexanoate, and how is its purity validated?
Rhodium(III) 2-ethylhexanoate is typically synthesized by reacting rhodium chloride hydrate with 2-ethylhexanoic acid in a solvent like toluene under controlled temperatures (e.g., 130°C). The reaction often requires inert conditions to prevent oxidation. Purity is validated using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for rhodium content analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination. Thermogravimetric analysis (TGA) can assess thermal stability and residual solvent content .
Q. What safety protocols are critical when handling Rhodium(III) 2-ethylhexanoate in the laboratory?
Due to its suspected reproductive toxicity (H361 hazard statement), researchers must use flame-retardant antistatic protective clothing, nitrile gloves inspected for integrity, and fume hoods to minimize inhalation risks. Storage should adhere to GHS guidelines, with containers sealed under nitrogen to prevent degradation. Emergency protocols for spills include neutralization with inert adsorbents and disposal via certified hazardous waste channels .
Q. How does Rhodium(III) 2-ethylhexanoate function as a catalyst in hydroformylation reactions?
In hydroformylation, the rhodium center acts as a Lewis acid, coordinating to CO and H₂ to facilitate alkene insertion. The 2-ethylhexanoate ligand stabilizes the rhodium complex, preventing agglomeration. Reaction conditions (e.g., 130°C, 26 MPa syngas pressure) are optimized to balance catalytic activity and selectivity for linear vs. branched aldehydes. Phosphine additives (e.g., triphenylphosphine) enhance regioselectivity by modulating electron density at the metal center .
Q. What spectroscopic techniques are used to characterize Rhodium(III) 2-ethylhexanoate’s structure?
Key techniques include:
- NMR spectroscopy : To observe ligand environments and confirm absence of free 2-ethylhexanoic acid.
- X-ray absorption spectroscopy (XAS) : To probe the oxidation state and coordination geometry of Rh.
- UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer transitions, which correlate with catalytic activity .
Q. How does solvent choice impact the stability of Rhodium(III) 2-ethylhexanoate in catalytic systems?
Non-polar solvents like toluene enhance solubility and prevent ligand displacement, maintaining catalytic integrity. Polar solvents (e.g., THF) may destabilize the complex by competing for coordination sites, reducing catalytic turnover. Stability tests under reflux conditions (e.g., 80°C for 24 hours) with periodic ICP-MS analysis can quantify rhodium leaching .
Advanced Research Questions
Q. How can ligand modifications to Rhodium(III) 2-ethylhexanoate improve catalytic efficiency in C–H activation?
Introducing electron-withdrawing substituents to the 2-ethylhexanoate ligand can increase the electrophilicity of the Rh center, accelerating oxidative addition steps in C–H bond cleavage. Comparative studies using substituted carboxylates (e.g., trifluoroethylhexanoate) paired with kinetic isotope effect (KIE) measurements reveal rate-determining steps and guide ligand design for targeted substrate activation .
Q. What mechanistic insights explain contradictory data on Rhodium(III) 2-ethylhexanoate’s performance in asymmetric catalysis?
Discrepancies often arise from competing pathways (e.g., inner-sphere vs. outer-sphere mechanisms) influenced by solvent polarity and chiral auxiliary ligands. Advanced mechanistic probes, such as deuterium labeling and operando IR spectroscopy, can differentiate between concerted metalation-deprotonation (CMD) and σ-bond metathesis pathways. Computational DFT studies further clarify transition-state geometries .
Q. How does Rhodium(III) 2-ethylhexanoate’s stability under oxidative conditions affect its reuse in continuous flow systems?
Prolonged exposure to O₂ or peroxides can oxidize Rh(III) to inactive Rh(IV) species. Stability tests under simulated flow conditions (e.g., 50°C, 5 bar O₂) coupled with XPS analysis reveal surface oxidation patterns. Strategies like silica encapsulation or doping with redox-inert metals (e.g., Ce) mitigate degradation, enabling >10 catalytic cycles without significant activity loss .
Q. What role do cooperative effects play in Rhodium(III) 2-ethylhexanoate-based bimetallic catalysts?
Synergistic effects with co-catalysts (e.g., Pd or Ru) can lower activation barriers for multi-step reactions. For example, in tandem C–H activation/hydrogenation, Rh handles C–H cleavage while Pd facilitates H₂ dissociation. EXAFS and in situ Raman spectroscopy track metal-metal interactions, while turnover frequency (TOF) comparisons quantify synergy factors .
Q. How can operando microscopy techniques resolve discrepancies in Rhodium(III) 2-ethylhexanoate’s active species under catalytic conditions?
Environmental TEM and scanning electrochemical microscopy (SECM) provide real-time visualization of nanoparticle formation or ligand stripping during catalysis. Coupled with mass spectrometry, these techniques correlate structural changes (e.g., Rh aggregation) with activity drops, informing pre-treatment protocols (e.g., pre-reduction in H₂) to maintain homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
